molecular formula C19H24F3N3O9 B2721534 3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide dioxalate CAS No. 1051931-29-3

3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide dioxalate

Cat. No.: B2721534
CAS No.: 1051931-29-3
M. Wt: 495.408
InChI Key: ZQPSTLPACGIJGC-UHFFFAOYSA-N
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Description

3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide dioxalate is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a trifluoromethyl group, which is known for its importance in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide dioxalate involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide dioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide group to an amine.

    Substitution: The trifluoromethyl group can undergo substitution reactions with suitable nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide dioxalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide dioxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The piperazine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide dioxalate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O.2C2H2O4/c1-20-7-9-21(10-8-20)6-5-14(22)19-13-4-2-3-12(11-13)15(16,17)18;2*3-1(4)2(5)6/h2-4,11H,5-10H2,1H3,(H,19,22);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPSTLPACGIJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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